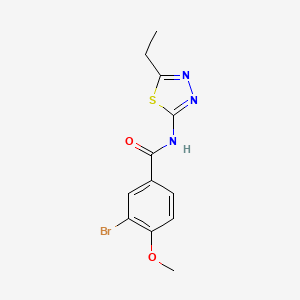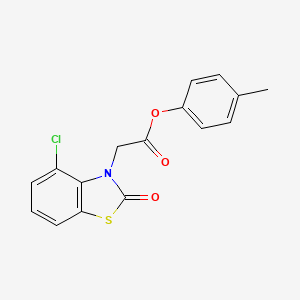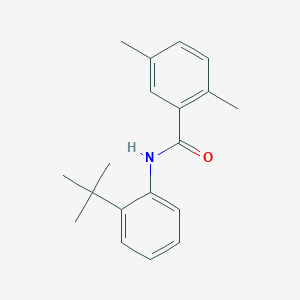
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the benzamide family and has been found to exhibit promising biological activities.
作用机制
The exact mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to act on multiple targets in cells, including ion channels, enzymes, and receptors. This compound has been found to modulate the activity of various ion channels, such as voltage-gated potassium channels and transient receptor potential channels, which play important roles in cellular signaling and homeostasis. This compound has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and monoamine oxidase, which are involved in inflammation and neurotransmitter metabolism, respectively. Additionally, this compound has been found to interact with several receptors, including GABA and adenosine receptors, which are involved in neurotransmission and neuromodulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to reduce oxidative stress and inflammation, as well as modulate ion channel activity and neurotransmitter metabolism. In organisms, this compound has been found to exhibit neuroprotective effects, reduce tumor growth, and inhibit bacterial and fungal growth.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability.
未来方向
There are several future directions for research on 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the molecular targets and mechanisms of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to explore the potential applications of this compound in cancer research and infectious diseases.
合成方法
The synthesis of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with ethyl hydrazinecarboxylate to form the intermediate product, which is then reacted with thiosemicarbazide to yield the final product, this compound.
科学研究应用
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth. In infectious diseases, this compound has been found to possess antibacterial and antifungal activities.
属性
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-3-10-15-16-12(19-10)14-11(17)7-4-5-9(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCUPAOLRIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)



![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)